- Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl Acetates, Journal of Organic Chemistry, 2010, 75(12), 4131-4134
Cas no 89487-91-2 (2-Iodo-4-nitrophenol)
2-Iodo-4-nitrophenol structure
Product Name:2-Iodo-4-nitrophenol
Número CAS:89487-91-2
MF:C6H4INO3
Megavatios:265.005333900452
MDL:MFCD01165664
CID:724622
PubChem ID:329761286
Update Time:2024-10-26
2-Iodo-4-nitrophenol Propiedades químicas y físicas
Nombre e identificación
-
- 2-Iodo-4-nitrophenol
- Phenol, 2-iodo-4-nitro-
- 2-Iodo-4-nitro-phenol
- 4-Hydroxy-3-iodonitrobenzene
- 4-nitro-iodophenol
- NSC141347
- zlchem 895
- 2-iodanyl-4-nitro-phenol
- 4hydroxy-3-iodo-nitrobenzene
- 4-hydroxy-3-iodo-nitrobenzene
- ZLD0357
- BKQFOYCEUMVWOW-UHFFFAOYSA-N
- VZ24790
- AB1006753
- X6896
- ST45008475
- R4260
- BB 0259
- 2-Iodo-4-nitrophenol (ACI)
- NSC 141347
- Y11306
- DS-12994
- DB-021225
- ALBB-024694
- DTXSID00301140
- SCHEMBL482237
- SY047543
- MFCD01165664
- NSC-141347
- F0243-0017
- AKOS005207513
- CS-0186653
- 89487-91-2
- 2-Iodo-4-nitrophenol, >=98.0%, >=98.0% (HPLC)
-
- MDL: MFCD01165664
- Renchi: 1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
- Clave inchi: BKQFOYCEUMVWOW-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1C=C(I)C(O)=CC=1)=O
Atributos calculados
- Calidad precisa: 264.92400
- Masa isotópica única: 264.92359g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 158
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 66
- Xlogp3: 2
Propiedades experimentales
- Punto de fusión: 89-94 °C
- PSA: 66.05000
- Logp: 2.42820
2-Iodo-4-nitrophenol Datos Aduaneros
- Código HS:2908999090
- Datos Aduaneros:
中国海关编码:
2908999090概述:
2908999090 其他酚及酚醇的卤化等衍生物(包括其磺化、硝化或亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
2-Iodo-4-nitrophenol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZZ868-250mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 250mg |
822CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZZ868-100mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 100mg |
399CNY | 2021-05-07 | |
| Alichem | A014003482-250mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 97% | 250mg |
$504.00 | 2023-08-31 | |
| Alichem | A014003482-500mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 97% | 500mg |
$839.45 | 2023-08-31 | |
| Alichem | A014003482-1g |
2-Iodo-4-nitrophenol |
89487-91-2 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZZ868-50mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 50mg |
205.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZZ868-1g |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 1g |
1800.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZZ868-200mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 200mg |
514.0CNY | 2021-07-14 | |
| TRC | I202621-100mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I202621-500mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 500mg |
$ 160.00 | 2022-06-04 |
2-Iodo-4-nitrophenol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Iodine , Ammonia , Potassium iodide Solvents: Water ; 0 - 5 °C; 2 h, 0 - 5 °C; overnight, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Dimethyl sulfoxide , Water ; 0 °C
1.2 Reagents: Potassium iodide ; rt
1.2 Reagents: Potassium iodide ; rt
Referencia
- Chemistry of aminophenols. Part 3: First synthesis of nitrobenzo[b]furans via a coupling-cyclization approach, Tetrahedron Letters, 2002, 43(51), 9377-9380
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Sodium iodide , Sodium chlorite Solvents: Methanol , Water ; 0 °C; 0 °C → rt; 18 h, rt
Referencia
- Increased endothelial cell selectivity of triazole-bridged dihalogenated A-ring analogues of combretastatin A-1, Bioorganic & Medicinal Chemistry, 2012, 20(5), 1749-1759
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium iodide , Potassium bromate Catalysts: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 60 °C
Referencia
- A convenient procedure for the iodination of arenes, Journal of Chemical Research, 2006, (9), 575-576
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Morpholine, compd. with iodine (1:1) Solvents: Water ; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt
1.2 Reagents: Phosphoric acid Solvents: Water ; pH 2, cooled; 24 h, cooled
1.2 Reagents: Phosphoric acid Solvents: Water ; pH 2, cooled; 24 h, cooled
Referencia
- Iodination of phenols in water using easy to handle amine-iodine complexes, Journal of the Brazilian Chemical Society, 2009, 20(10), 1916-1920
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium bisulfate , Potassium iodide Catalysts: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with isoquinoline (1:1:1) Solvents: 1,2-Dichloroethane , Water ; 30 - 40 min, rt
Referencia
- Isoquinolinium Dichromate and Chlorochromate as Efficient Catalysts for Oxidative Halogenation of Aromatic Compounds Under Acid-Free Conditions, Synthesis and Reactivity in Inorganic, 2016, 46(6), 832-837
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Iodine , Sodium nitrite Solvents: Methanol , Water ; 0.5 h, rt
1.2 5 - 10 °C; 6.0 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 5 - 10 °C; 6.0 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referencia
- A green reagent for the iodination of phenols, Synthesis, 2008, (15), 2327-2332
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Iodine , Hydrochloric acid , Ammonia , Potassium iodide Solvents: Water ; 24 h, 0 - 5 °C
Referencia
- A facile and efficient synthesis of dronedarone hydrochloride, Bulletin of the Korean Chemical Society, 2014, 35(7), 1970-1972
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Iodine , Selectfluor Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; rt; 24 h, 80 °C
Referencia
- Regioselective iodination of arenes in ionic liquids mediated by the Selectfluor reagent F-TEDA-BF4, ARKIVOC (Gainesville, 2002, (11), 249-255
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Iodine , Potassium ferrate (K2FeO4) Solvents: Hexane ; 150 min, rt → reflux
Referencia
- Efficient iodination of aromatic compounds using potassium ferrate supported on montmorillonite, Chinese Chemical Letters, 2011, 22(12), 1427-1430
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium iodide , Phosphonium, (2-methylphenyl)triphenyl-, perchlorate (1:1) Solvents: Acetonitrile ; 4.5 h, reflux
Referencia
- Regioselective iodination of aromatic compounds with potassium iodide in the presence of benzyltriphenylphosphonium perchlorate, Chinese Chemical Letters, 2012, 23(3), 261-264
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium iodide , Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ; 6 h, rt
Referencia
- Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate, Journal of Chemical Research, 2004, (4), 294-295
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Chloramine-T , Sodium iodide Solvents: Dimethylformamide ; rt
Referencia
- A simple acromelic acid analog potentially useful for receptor photoaffinity labeling and biochemical studies, Tetrahedron Letters, 2004, 45(20), 3933-3936
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Iodine , Ammonia , Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 4 d, rt; rt; 2 d, rt; rt; 17 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referencia
- What Is the Structure of the Antitubercular Natural Product Eucapsitrione?, Journal of Organic Chemistry, 2017, 82(14), 7287-7299
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Iodine , Silver nitrate ; 1 min, rt
1.2 10 min, rt; 10 - 30 min, rt
1.2 10 min, rt; 10 - 30 min, rt
Referencia
- Solvent-free iodination of arenes using iodine-silver nitrate combination, Synthetic Communications, 2007, 37(8), 1259-1265
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Iodine , Sodium nitrite Solvents: Methanol , Water ; 1.5 - 6 h, rt
Referencia
- Sodium nitrite, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-11
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide , Potassium iodide Solvents: Methanol , Water ; 30 min, rt; 8 h, rt
1.2 Reagents: Sodium thiosulfate
1.2 Reagents: Sodium thiosulfate
Referencia
- Mild and efficient oxy-iodination of alkynes and phenols with potassium iodide and tert-butyl hydroperoxide, Tetrahedron Letters, 2010, 51(16), 2170-2173
2-Iodo-4-nitrophenol Preparation Products
2-Iodo-4-nitrophenol Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:89487-91-2)2-Iodo-4-nitrophenol
Número de pedido:A843207
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:59
Precio ($):269.0
Correo electrónico:sales@amadischem.com
2-Iodo-4-nitrophenol Literatura relevante
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89487-91-2)2-Iodo-4-nitrophenol
Pureza:99%
Cantidad:5g
Precio ($):269.0